molecular formula C17H15F3N4O2 B2918519 4-[2-(Pyridin-3-yl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380143-31-5

4-[2-(Pyridin-3-yl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2918519
CAS No.: 2380143-31-5
M. Wt: 364.328
InChI Key: CRQMSZMLTBBORC-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-3-yl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with pyridine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-3-yl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-3-yl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[2-(Pyridin-3-yl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-3-yl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Pyridin-3-yl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to its specific substitution pattern and the presence of both pyridine and trifluoromethyl groups. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c18-17(19,20)14-9-13(3-5-22-14)24-7-6-23(11-16(24)26)15(25)8-12-2-1-4-21-10-12/h1-5,9-10H,6-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQMSZMLTBBORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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